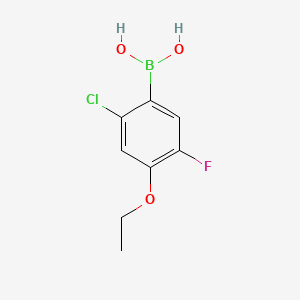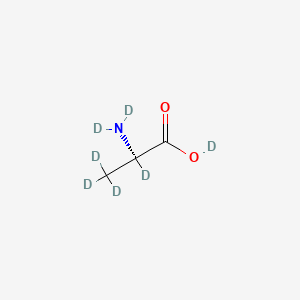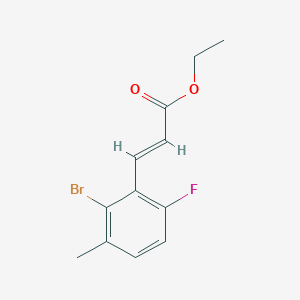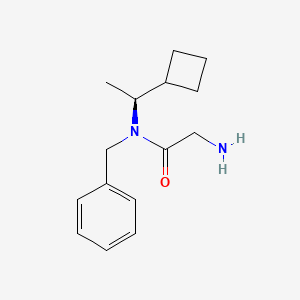
2-(Phenylmethanesulfinyl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Benzylsulfinyl)pyridine is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a pyridine ring substituted with a benzylsulfinyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-(benzylsulfinyl)pyridine typically involves the reaction of pyridine with benzylsulfinyl chloride under basic conditions. The reaction can be carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of 2-(benzylsulfinyl)pyridine may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 2-(Benzylsulfinyl)pyridine can undergo various chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The sulfinyl group can be reduced to a sulfide using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed:
Oxidation: 2-(Benzylsulfonyl)pyridine.
Reduction: 2-(Benzylsulfanyl)pyridine.
Substitution: Various substituted pyridine derivatives depending on the substituent introduced.
Aplicaciones Científicas De Investigación
2-(Benzylsulfinyl)pyridine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction mechanisms and pathways.
Biology: The compound can be used in the study of enzyme inhibition and as a probe in biochemical assays.
Industry: Used in the development of new materials and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-(benzylsulfinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylsulfinyl group can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions, further stabilizing the compound’s binding to its target.
Comparación Con Compuestos Similares
2-(Benzylsulfanyl)pyridine: Similar structure but with a sulfanyl group instead of a sulfinyl group.
2-(Benzylsulfonyl)pyridine: Similar structure but with a sulfonyl group instead of a sulfinyl group.
2-(Phenylsulfinyl)pyridine: Similar structure but with a phenyl group instead of a benzyl group.
Uniqueness: 2-(Benzylsulfinyl)pyridine is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The sulfinyl group can undergo both oxidation and reduction, providing versatility in chemical transformations. Additionally, the benzyl group enhances the compound’s lipophilicity, potentially improving its bioavailability and interaction with biological targets.
Propiedades
Número CAS |
87577-90-0 |
|---|---|
Fórmula molecular |
C12H11NOS |
Peso molecular |
217.29 g/mol |
Nombre IUPAC |
2-benzylsulfinylpyridine |
InChI |
InChI=1S/C12H11NOS/c14-15(12-8-4-5-9-13-12)10-11-6-2-1-3-7-11/h1-9H,10H2 |
Clave InChI |
VPRHBJYUMMVAHV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)CS(=O)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(3-bromo-4-methylphenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B14032981.png)






![2-(2-aminopyrimidin-4-yl)-7-(2-fluoroethyl)-6,7-dihydro-1H-pyrrolo[3,2-c]pyridin-4(5H)-one hydrochloride](/img/structure/B14033010.png)




